Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate
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Overview
Description
Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a decanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate typically involves the esterification of decanedioic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate
- Bis[2-(4-chlorophenyl)-2-oxoethyl] cyanocarbonodithioimidate
- Bis[2-(4-chlorophenyl)-2-oxoethyl] 3-nitrophthalate
Uniqueness
Bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28Cl2O6 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] decanedioate |
InChI |
InChI=1S/C26H28Cl2O6/c27-21-13-9-19(10-14-21)23(29)17-33-25(31)7-5-3-1-2-4-6-8-26(32)34-18-24(30)20-11-15-22(28)16-12-20/h9-16H,1-8,17-18H2 |
InChI Key |
YJIRILMQWQZYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCCCCCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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